(R)-3-(Boc-amino)pyrrolidine hydrochloride
Overview
Description
®-3-(Boc-amino)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the pyrrolidine ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its stability and reactivity.
Mechanism of Action
Target of Action
®-3-(Boc-amino)pyrrolidine hydrochloride is a versatile building block in chemical synthesis
Mode of Action
The compound acts as a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It protects an amine, preventing it from reacting with other reagents until the Boc group is removed (deprotected) in a later step . This allows for selective reactions to occur at other parts of the molecule first .
Result of Action
The result of the action of ®-3-(Boc-amino)pyrrolidine hydrochloride is the synthesis of various organic compounds. The compound acts as a building block in these syntheses, contributing its pyrrolidine ring to the final product .
Action Environment
The action of ®-3-(Boc-amino)pyrrolidine hydrochloride can be influenced by various environmental factors. For example, the deprotection of the Boc group can be achieved using a catalyst, which lowers the required reaction temperature . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as temperature and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Boc-amino)pyrrolidine hydrochloride typically involves the protection of the amino group in pyrrolidine with a Boc group. One common method includes the reaction of ®-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The final product is often purified by recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
®-3-(Boc-amino)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Coupling Reactions: Carbodiimides like EDCI or DCC in the presence of a coupling agent like HOBt.
Major Products Formed
Substitution Reactions: Various substituted pyrrolidines.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Peptide or amide derivatives.
Scientific Research Applications
®-3-(Boc-amino)pyrrolidine hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
®-3-(Boc-amino)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
®-3-(Boc-amino)pyrrole: Contains a pyrrole ring instead of a pyrrolidine ring.
Uniqueness
®-3-(Boc-amino)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and reactivity in various synthetic applications. Its ability to undergo selective reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZWZJKNFDMPB-OGFXRTJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1416450-63-9 | |
Record name | Carbamic acid, N-(3R)-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1416450-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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